

Rezafungin vs. Caspofungin: A Comparative Guide for the Treatment of Invasive Candidiasis

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Compound of Interest

Compound Name: Rezafungin

Cat. No.: B3181853

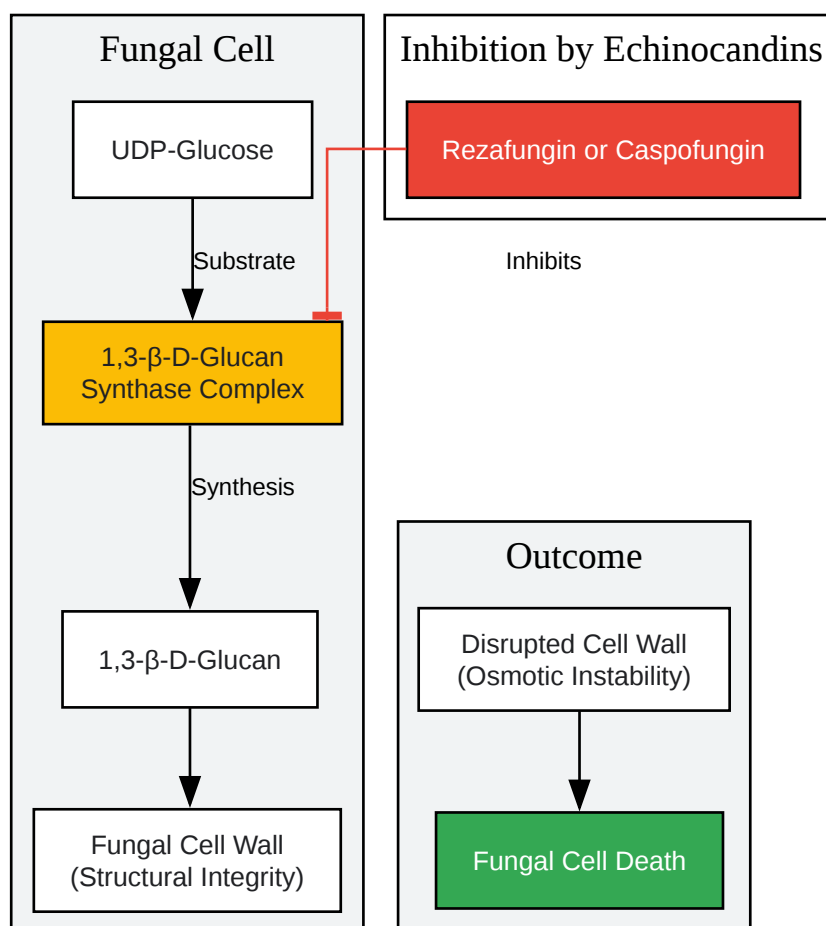
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A comprehensive analysis of the clinical evidence, mechanism of action, and experimental protocols for two leading echinocandin antifungals in the management of invasive candidiasis.

In the landscape of antifungal therapeutics for invasive candidiasis, a serious and often life-threatening infection, the echinocandin class of drugs remains a cornerstone of treatment. This guide provides a detailed comparison of **rezafungin**, a next-generation once-weekly echinocandin, and caspofungin, an established daily-dosed echinocandin. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at the available data to inform research and clinical perspectives.

Mechanism of Action: A Shared Target

Both **rezafungin** and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action.^{[1][2][3]} They work by inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component for the synthesis of 1,3-β-D-glucan, an essential polymer in the fungal cell wall.^{[1][2][3]} This enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy.^{[3][4]} The inhibition of 1,3-β-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.^{[2][4]} This fungicidal activity is concentration-dependent against most *Candida* species.^{[3][5]}



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Figure 1: Mechanism of Action of Echinocandins

Clinical Efficacy: Head-to-Head Comparison

The clinical development of **rezafungin** has been benchmarked against caspofungin in two key multinational, randomized, double-blind clinical trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial.[6][7] These studies have provided robust data on the comparative efficacy and safety of a once-weekly **rezafungin** regimen versus a once-daily caspofungin regimen in adult patients with candidemia and/or invasive candidiasis.

Efficacy Outcomes in the ReSTORE Phase 3 Trial

The ReSTORE trial was a pivotal study that evaluated the non-inferiority of **rezafungin** to caspofungin.[7][8] The primary endpoints were global cure at day 14 (for the European

Medicines Agency) and 30-day all-cause mortality (for the U.S. Food and Drug Administration).
[7]

Efficacy Endpoint	Rezafungin	Caspofungin	Treatment Difference (95% CI)
Global Cure at Day 14	59% (55/93)	61% (57/94)	-1.1% (-14.9 to 12.7)
30-Day All-Cause Mortality	24% (22/93)	21% (20/94)	2.4% (-9.7 to 14.4)
Data from the ReSTORE Phase 3 trial in the modified intent-to-treat (mITT) population.[7]			

Efficacy Outcomes in the STRIVE Phase 2 Trial

The STRIVE trial provided earlier clinical evidence for the efficacy of **rezafungin**, exploring two different dosing regimens.[6][9]

Efficacy Endpoint	Rezafungin (400 mg weekly)	Rezafungin (400 mg then 200 mg weekly)	Caspofungin
Overall Cure at Day 14	60.5% (46/76)	76.1% (35/46)	67.2% (41/61)
Investigator-Assessed Clinical Cure at Day 14	69.7% (53/76)	80.4% (37/46)	70.5% (43/61)
30-Day All-Cause Mortality	15.8%	4.4%	13.1%
Data from the STRIVE Phase 2 trial in the microbiological intent-to-treat (mITT) population. [6] [9]			

Safety and Tolerability Profile

Both **rezafungin** and caspofungin have demonstrated a comparable and generally well-tolerated safety profile in clinical trials.[\[7\]](#)[\[10\]](#)

Treatment-Emergent Adverse Events (TEAEs) in the ReSTORE Trial

Adverse Event Profile	Rezafungin (n=98)	Caspofungin (n=98)
Patients with ≥ 1 TEAE	91% (89)	85% (83)
Patients with Serious AEs	56% (55)	53% (52)
Data from the safety population of the ReSTORE Phase 3 trial. [7]		

The most common TEAEs occurring in at least 5% of patients in either group in the ReSTORE trial were pyrexia, hypokalemia, pneumonia, septic shock, and anemia.[7]

Treatment-Emergent Adverse Events (TEAEs) in the STRIVE Trial

Adverse Event Profile	Rezafungin (400 mg weekly)	Rezafungin (400 mg then 200 mg weekly)	Caspofungin
Patients with ≥ 1 TEAE	87.7%	92.5%	80.9%
Most Common TEAEs ($\geq 5\%$)	Hypokalemia, diarrhea, vomiting	Hypokalemia, diarrhea, vomiting	Hypokalemia, diarrhea, vomiting
Severe TEAEs	35.8%	32.1%	38.2%

Data from the safety population of the STRIVE Phase 2 trial.

[\[11\]](#)[\[12\]](#)

Experimental Protocols

The methodologies for the pivotal ReSTORE and STRIVE clinical trials are outlined below.

ReSTORE Trial (Phase 3)

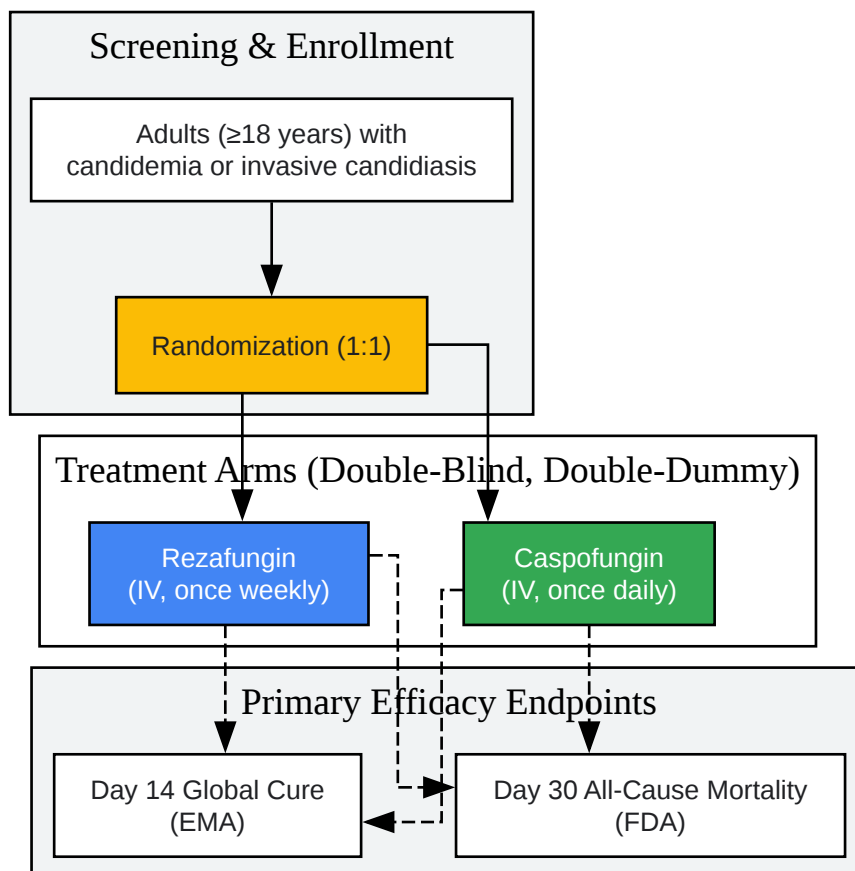
- Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial conducted at 66 centers in 15 countries.[\[7\]](#)[\[13\]](#)
- Patient Population: Adults (≥ 18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[\[7\]](#)
- Randomization: Patients were randomized 1:1 to receive either **rezafungin** or caspofungin.[\[7\]](#)
- Dosing Regimen:

- **Rezafungin** Group: 400 mg intravenously in week 1, followed by 200 mg intravenously once weekly for a total of two to four doses.[\[7\]](#)
- Caspofungin Group: 70 mg intravenous loading dose on day 1, followed by 50 mg intravenously daily for no more than 4 weeks.[\[7\]](#)
- Primary Endpoints:
 - Global cure (clinical cure, radiological cure, and mycological eradication) at day 14 (EMA).[\[7\]](#)
 - 30-day all-cause mortality (FDA).[\[7\]](#)
- Analysis Population: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population, which included all patients who received at least one dose of the study drug and had a documented Candida infection.[\[7\]](#)

STRIVE Trial (Phase 2)

- Study Design: A multicenter, double-blind, double-dummy, randomized trial.[\[6\]](#)[\[9\]](#)
- Patient Population: Adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis.[\[6\]](#)
- Randomization: Patients were randomized to one of three treatment arms.[\[6\]](#)
- Dosing Regimen:
 - **Rezafungin** Arm 1: 400 mg intravenously once weekly.[\[6\]](#)
 - **Rezafungin** Arm 2: 400 mg intravenously in week 1, then 200 mg once weekly.[\[6\]](#)
 - Caspofungin Arm: 70 mg intravenous loading dose, followed by 50 mg daily for up to 4 weeks.[\[6\]](#)
- Primary Endpoint: Overall cure (resolution of clinical signs of candidemia/invasive candidiasis plus mycological eradication) at day 14.[\[6\]](#)[\[9\]](#)

- Secondary Endpoints: Investigator-assessed clinical response at day 14, and 30-day all-cause mortality.[6][9]



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Figure 2: ReSTORE Phase 3 Trial Workflow

Pharmacokinetic Profile: A Key Differentiator

A significant distinction between **rezafungin** and caspofungin lies in their pharmacokinetic profiles. **Rezafungin** has a prolonged half-life of over 130 hours, which allows for once-weekly dosing.[5][14] In contrast, caspofungin has a much shorter half-life, necessitating daily intravenous administration.[4][10] This difference in dosing frequency may have implications for patient adherence and healthcare resource utilization.[10]

Conclusion

The available clinical trial data from the STRIVE and ReSTORE studies demonstrate that once-weekly **rezafungin** is non-inferior to once-daily caspofungin for the treatment of invasive candidiasis, with a comparable safety profile.[7][10] The primary advantage of **rezafungin** lies in its extended half-life, which allows for a less frequent dosing regimen.[5][10] Both agents share the same well-established mechanism of action, targeting the fungal cell wall. For researchers and drug development professionals, **rezafungin** represents an evolution within the echinocandin class, offering a new therapeutic option with a distinct pharmacokinetic profile. Future research may further elucidate the long-term benefits and cost-effectiveness of this novel agent in various patient populations.

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